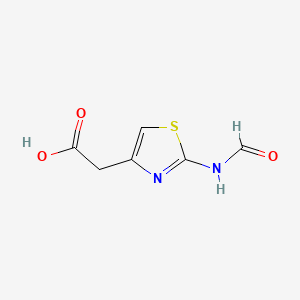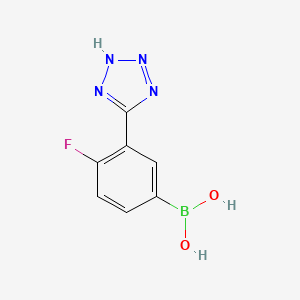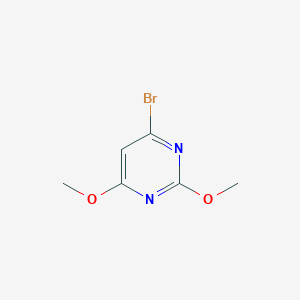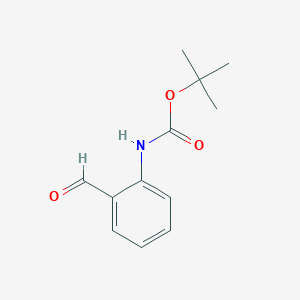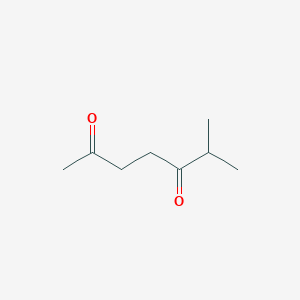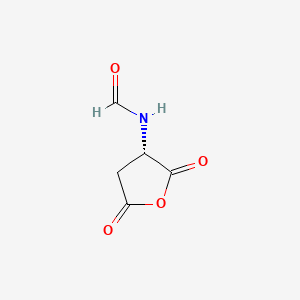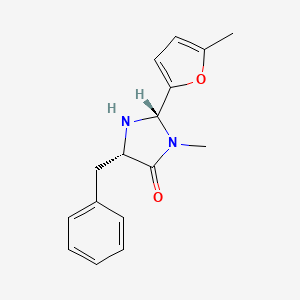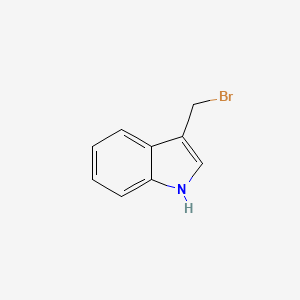
(4-氟苯基)(吡啶-4-基)甲醇
描述
The compound "(4-Fluorophenyl)(pyridin-4-yl)methanol" has been the subject of various studies due to its interesting chemical properties and potential applications. This compound is part of a broader class of chemicals that have been synthesized and evaluated for their biological activities, such as anti-inflammatory properties, as well as their structural characteristics, which include weak interactions and hydrogen bonding patterns .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 1-[4-(4-Pyridyl)phenyl]-1-(4-fluorophenyl)-2-imidazolylethanol, a compound with a similar structure, was synthesized and showed potent anti-inflammatory activity, which was attributed to the inhibition of cytochrome P450 enzymes . Another study reported the synthesis of 4-fluorophenacyl pyridinium ylides, which upon reaction with various ketones, yielded symmetrical pyridines with different substituents . These synthetic routes provide insights into the possible methods of synthesizing "(4-Fluorophenyl)(pyridin-4-yl)methanol" and related compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to "(4-Fluorophenyl)(pyridin-4-yl)methanol" has been analyzed using X-ray crystallography and theoretical methods. For example, the crystal structure of a similar compound, bis-(4-fluorophenyl)-(4-pyridyl) methanol, revealed the presence of strong O-H···N hydrogen bonds forming antiparallel chains and C-F···π interactions . Additionally, a theoretical study using Density Functional Theory (DFT) provided insights into the molecular electrostatic potential map and active sites of the molecule .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. The Knoevenagel condensation reaction was used to obtain a dehydration compound from a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol intermediate, demonstrating the potential for chemical transformations involving the fluorophenyl and pyridyl groups . Moreover, the interaction of 4-fluorophenacyl bromide with pyridine led to the formation of pyridinium ylides, which could further react to form pyridines with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(4-Fluorophenyl)(pyridin-4-yl)methanol" and related compounds have been studied to some extent. For instance, the log P value, a measure of lipophilicity, was determined for a compound with a similar structure, which is important for understanding its behavior in biological systems . The weak interactions and hydrogen bonding patterns observed in the crystal structures also contribute to the understanding of the compound's physical properties .
科学研究应用
分子结构分析
使用密度泛函理论(DFT)进行的理论研究分析了类似于(4-氟苯基)(吡啶-4-基)甲醇的化合物的结构-活性关系,揭示了它们潜在的活性位点和电子性质。该分析包括红外光谱和正常模式分析,以了解这类化合物的分子动力学和相互作用(Trivedi, 2017)。
吡啶衍生物的合成
研究重点放在合成涉及4-氟苯基和吡啶-4-基基团的衍生物上,展示了这些基团在形成对称吡啶等复杂结构方面的多功能性。这些过程突显了(4-氟苯基)(吡啶-4-基)甲醇在合成具有潜在应用的新型有机化合物方面的实用性(Agarwal, 2012)。
晶体学和材料科学
该化合物的用途延伸到晶体学和材料科学领域,其衍生物已被用于理解分子相互作用和晶体结构。例如,对类似化合物努阿利酮的研究提供了关于氢键合和三维网络形成的见解,这对于设计具有特定性质的材料至关重要(Kang et al., 2015)。
激酶抑制剂在治疗应用中的应用
在制药领域,(4-氟苯基)(吡啶-4-基)甲醇的衍生物已被探索作为激酶抑制剂,展示了开发针对疾病如癌症的靶向疗法的潜力。这些研究突显了该化合物在药物发现和开发中的相关性(Schroeder et al., 2009)。
生物催化和绿色化学
该化合物及其衍生物已成为生物催化研究的对象,强调了其在可持续化学中的作用。例如,对类似贝他组胺这类药物的手性中间体的酶促合成的研究指向环保的生产方法,减少对刺激性化学品和能耗高的过程的依赖(Ni et al., 2012)。
安全和危害
属性
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8,12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGHLJMSDFYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463346 | |
| Record name | (4-fluorophenyl)(pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(pyridin-4-yl)methanol | |
CAS RN |
65214-62-2 | |
| Record name | α-(4-Fluorophenyl)-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65214-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-fluorophenyl)(pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridinemethanol, α-(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







